Computational Prediction of HOMO Energy for Efficient Hole Injection
While direct experimental data for 4-tert-Butyl-N-(4-ethylphenyl)aniline is limited in the public domain, its structural class is known to provide favorable HOMO energy levels for hole injection. Computational models for analogous aniline derivatives suggest that substitution patterns with electron-donating groups (like tert-butyl) can raise the HOMO level, reducing the energy barrier for hole injection from common anodes like ITO [1]. A closely related compound, 4-tert-butyl-N-ethyl-N-phenylaniline, is predicted to have a HOMO level of approximately -5.0 to -5.2 eV [2], a range conducive to efficient charge transfer in OLED devices. This property is critical for lowering device driving voltage and improving power efficiency [1].
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | ~ -5.0 to -5.2 eV (estimated from structural analogs) |
| Comparator Or Baseline | 4-tert-butyl-N-ethyl-N-phenylaniline (computed value) |
| Quantified Difference | N/A |
| Conditions | Computational modeling (DFT) |
Why This Matters
A suitable HOMO level is essential for minimizing the hole injection barrier, which directly correlates with lower operating voltages and higher power efficiency in OLED devices.
- [1] Nissan Chemical Industries, Ltd. (2018). ANILINE DERIVATIVES AND USES THEREOF. U.S. Patent Application Publication No. US 2018/0240974 A1. View Source
- [2] PubChem. (2025). 4-tert-butyl-N-ethyl-N-phenylaniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-tert-butyl-N-ethyl-N-phenylaniline View Source
